

# PROTAC SMARCA2 degrader-6 chemical structure and properties

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Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-6

Cat. No.: B15542748

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# An In-depth Technical Guide to PROTAC SMARCA2 Degrader-6

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the complete removal of pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and among the targets of significant interest is SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. In the context of cancers with mutations in the paralogous SMARCA4 gene, SMARCA2 becomes a synthetic lethal target, making its selective degradation a promising anti-cancer strategy. This technical guide provides a detailed overview of "PROTAC SMARCA2 degrader-6," a designation that refers to at least two distinct chemical entities, herein identified as Compound I-427 and Compound I-438. This document will delineate their chemical structures, properties, and the experimental methodologies used to characterize them.

# **Compound Identification and Chemical Properties**



The commercially available "**PROTAC SMARCA2 degrader-6**" can refer to two different molecules with distinct specificities and chemical structures. It is imperative for researchers to verify the specific compound being used by its Chemical Abstracts Service (CAS) number.

Table 1: Chemical and Physical Properties

Property	PROTAC SMARCA2 degrader-6 (Compound I- 427)	PROTAC SMARCA2/4- degrader-6 (Compound I- 438)	
Target(s)	SMARCA2[1]	SMARCA2 and SMARCA4[2]	
CAS Number	2568523-72-6[ <del>1</del> ]	2568277-87-0[2]	
Molecular Formula	C56H70N12O5S	Not explicitly provided in search results	
Molecular Weight	1023.30 g/mol	Not explicitly provided in search results	

### **Chemical Structure**

A definitive visual representation of the full chemical structures for both I-427 and I-438 is not readily available in the public domain outside of patent literature and vendor websites. However, the general architecture of these PROTACs consists of three key components: a ligand that binds to the target protein (SMARCA2 or SMARCA2/4), a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL). For Compound I-438, the constituent parts have been identified as a SMARCA2/4 ligand (HY-159545), a linker (HY-W006635), and a VHL ligand (HY-112078)[2].

### **Biological Activity and Data**

The primary function of these PROTACs is to induce the degradation of their target protein(s). This is typically quantified by the  $DC_{50}$  (concentration required for 50% degradation) and  $D_{max}$  (maximum percentage of degradation).

Table 2: In Vitro Degradation Activity

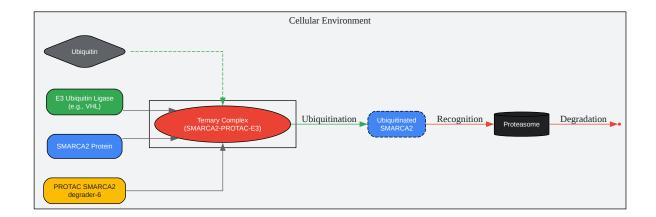


Compoun d	Cell Line	Target(s)	DC50	D <sub>max</sub>	Treatmen t Time	Referenc e
I-427	A549	SMARCA2	<100 nM	>90%	24 h	[1]
I-438	MV4-11	SMARCA2	<100 nM	Not specified	24 h	[2]
I-438	MV4-11	SMARCA4	<100 nM	Not specified	24 h	[2]

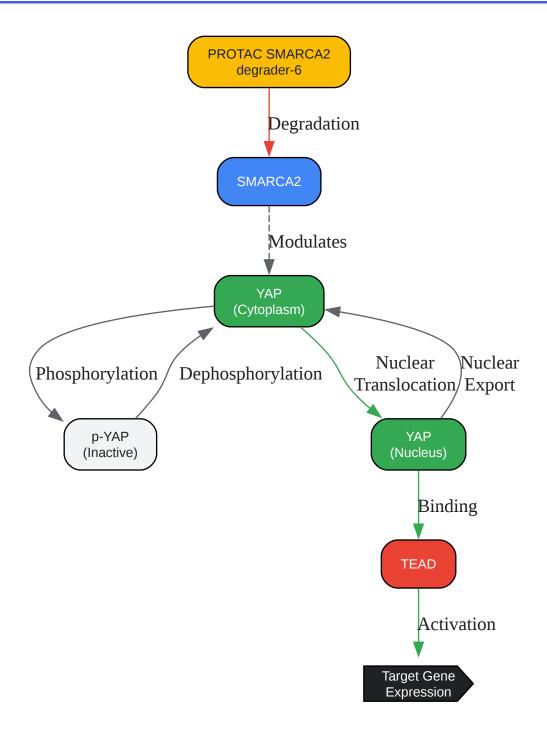
## **Signaling Pathways and Mechanism of Action**

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

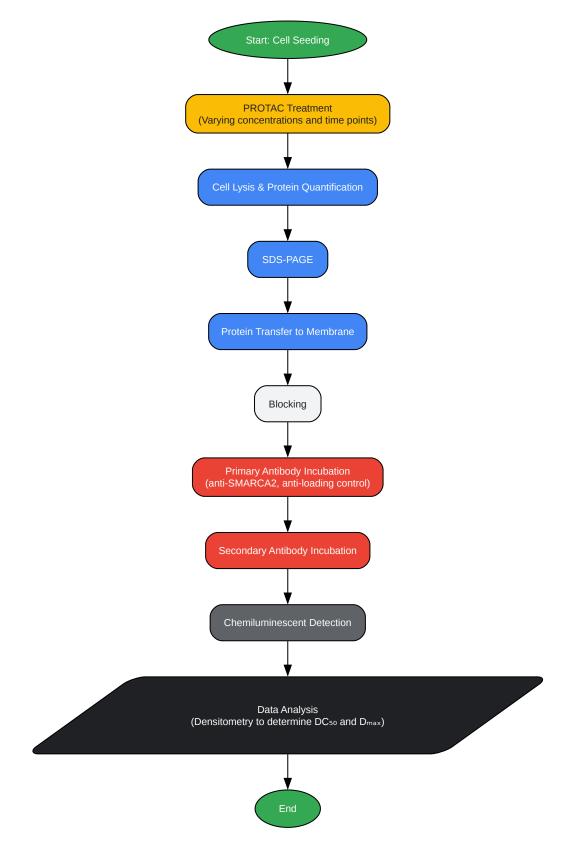












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#### References

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